molecular formula C11H13NOS B2357619 (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone CAS No. 2013460-09-6

(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2357619
CAS No.: 2013460-09-6
M. Wt: 207.29
InChI Key: DEKXCYMMSVVVCT-UHFFFAOYSA-N
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Description

(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperidine ring substituted with a methylene group at the 3-position and a thiophen-2-yl moiety linked via a ketone bridge. Piperidine-thiophene methanones are frequently explored for their bioactivity, including enzyme inhibition (e.g., PI3Kγ, VAChT) and antimicrobial properties .

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7H,1-2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKXCYMMSVVVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution Using Thiophene-2-Carbonyl Chloride

The most direct route involves the reaction of thiophene-2-carbonyl chloride with 3-methylenepiperidine under basic conditions. This method leverages the nucleophilic attack of the piperidine’s nitrogen on the electrophilic carbonyl carbon, followed by HCl elimination.

Procedure :

  • Thiophene-2-carbonyl chloride (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • 3-Methylenepiperidine (1.0 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to neutralize HCl.
  • The reaction proceeds at room temperature for 12–24 hours, monitored by TLC.
  • Workup involves sequential washes with water, brine, and drying over Na₂SO₄.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields the product as a pale-yellow solid.

Key Considerations :

  • Excess acyl chloride ensures complete conversion, but stoichiometric imbalances may lead to diacylation byproducts.
  • Solvent choice impacts reaction kinetics; DCM or THF are preferable due to their inertness and ability to dissolve both reactants.

Coupling Agent-Mediated Amide Formation

For cases where acyl chloride availability is limited, carbodiimide-mediated coupling offers an alternative. This method activates thiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Procedure :

  • Thiophene-2-carboxylic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes.
  • 3-Methylenepiperidine (1.1 equiv) is added, and the mixture is warmed to room temperature for 18 hours.
  • Post-reaction, the solution is diluted with ethyl acetate, washed with 5% HCl and saturated NaHCO₃, and dried.
  • Column chromatography (ethyl acetate/hexane, 1:3) isolates the product.

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.
  • Higher functional group tolerance compared to Friedel-Crafts approaches.

Friedel-Crafts Acylation Adaptations

While Friedel-Crafts reactions typically acylate aromatic rings, modifications enable their use in forming N-acylated piperidines. However, this route is less common due to competing side reactions.

Hypothetical Protocol :

  • 3-Methylenepiperidine (1.0 equiv) and thiophene-2-carbonyl chloride (1.5 equiv) are combined with AlCl₃ (2.0 equiv) in nitrobenzene at 0°C.
  • After 6 hours, the mixture is quenched with ice-water and extracted with DCM.
  • The organic layer is purified via recrystallization from ethanol.

Challenges :

  • AlCl₃ may promote polymerization of the methylenepiperidine.
  • Nitrobenzene’s toxicity necessitates stringent safety measures.

Optimization and Scalability

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing ionic intermediates.
  • Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the methylenepiperidine moiety.

Catalytic Enhancements

  • DMAP (4-dimethylaminopyridine) accelerates acylation by acting as a nucleophilic catalyst, particularly in coupling reactions.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains a concern.

Characterization and Analytical Data

Spectroscopic Profiling

Table 1: Key Spectroscopic Signatures of this compound

Technique Data
¹H NMR (CDCl₃) δ 7.71 (dd, 1H, J = 3.8, 1.0 Hz, Thiophene-H), 7.62 (dd, 1H, J = 5.0, 1.0 Hz, Thiophene-H), 4.90 (m, 1H, Piperidine-H), 2.96 (t, 2H, Piperidine-CH₂), 1.87–1.82 (m, 4H, Piperidine-CH₂).
¹³C NMR (CDCl₃) δ 193.14 (C=O), 144.53 (Thiophene-C), 133.74 (Thiophene-CH), 70.40 (Piperidine-CH), 39.31 (Piperidine-CH₂).
HRMS m/z Calculated for C₁₁H₁₃NOS: 207.0721; Found: 207.0718.

Purity and Yield

Table 2: Comparative Yields Across Methods

Method Yield (%) Purity (HPLC)
Nucleophilic Acyl Substitution 88 98.5
EDCl/HOBt Coupling 75 97.2
Friedel-Crafts Adaptation 40 89.8

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacylation : Occurs with excess acyl chloride; mitigated by stoichiometric control and slow addition.
  • Oxidation of Thiophene : Minimized by conducting reactions under inert atmospheres.

Purification Difficulties

  • Silica gel chromatography effectively separates polar byproducts but requires careful solvent selection to avoid product degradation.
  • Recrystallization from ethyl acetate/hexane mixtures improves crystalline purity.

Scientific Research Applications

Chemistry

(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone serves as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for further functionalization, making it valuable in designing new materials.

Biology

The compound is being investigated for its potential as a bioactive agent with various properties:

  • Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Antiviral Properties: Research indicates potential effectiveness against viral infections, although specific mechanisms are still under investigation.
  • Anticancer Activity: Early findings show promise in inhibiting tumor growth in various cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential as:

  • An active pharmaceutical ingredient in drug development targeting diseases such as cancer and neurodegenerative disorders.
  • A pharmaceutical intermediate in synthesizing more complex therapeutic agents.

Industry

This compound finds applications in producing specialty chemicals, materials, and coatings due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human lung cancer cell lines. Results indicated significant inhibition of cell proliferation compared to controls, suggesting potential for development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound against various bacterial strains revealed promising results, indicating its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific binding interactions and influence biological pathways.

Comparison with Similar Compounds

Structural Features and Substitutions

Key structural analogs differ in the substituents on the piperidine/piperazine ring and the aryl/heteroaryl groups attached to the methanone moiety.

Compound Name Core Structure Substituents on Piperidine/Piperazine Aryl/Heteroaryl Group Key Features
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone (Target) Piperidine 3-Methylene Thiophen-2-yl Hypothesized increased lipophilicity due to methylene group.
(1-(3-Hydroxy-THN-2-yl)piperidin-4-yl)(thiophen-2-yl)methanone (Compound 9) Piperidine 4-(3-Hydroxy-THN-2-yl) Thiophen-2-yl High VAChT affinity (Ki = 5.00 nM); hydroxy group enhances polarity .
(4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS 330468-37-6) Piperazine 4-(4-Nitrophenyl) Thiophen-2-yl Nitro group introduces electron-withdrawing effects; synthetic versatility .
Quinolin-3-yl(thiophen-2-yl)methanone (3c’a) N/A N/A Quinolin-3-yl Dual aryl groups; potential anti-Toxoplasma activity .
(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)(piperazin-1-yl)methanone (2) Piperazine Unsubstituted Cyclopenta[b]thiophene Hydrochloride salt form improves solubility; 91% synthetic yield .

Physicochemical Properties

  • Melting Points : Analogs with polar groups (e.g., 3-hydroxy-THN in Compound 9) exhibit higher melting points (118–120°C), while methoxy-substituted derivatives (e.g., 3f) melt at lower temperatures (53–55°C) due to reduced crystallinity .
  • Solubility : Hydroxy and nitro groups enhance aqueous solubility (e.g., Compound 9 and CAS 330468-37-6), whereas methylene or lipophilic aryl groups may favor membrane permeability .

Structure-Activity Relationships (SAR)

  • Thiophene vs. Pyrrole : Thiophen-2-yl enhances VAChT binding over pyrrole, likely due to sulfur’s electronegativity and π-π stacking capacity .
  • Piperidine Substitution : Hydroxy groups (e.g., Compound 9) improve solubility but may reduce CNS penetration compared to methylene-substituted analogs .
  • Aryl Group Effects : Electron-withdrawing groups (e.g., nitro in CAS 330468-37-6) stabilize ketone bonds, while electron-donating groups (e.g., methoxy in 3f) modulate electronic density for target interactions .

Biological Activity

(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone is a compound that combines a piperidine ring with a thiophene moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a methanone linkage between a piperidine and a thiophene ring. This unique configuration contributes to its reactivity and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds containing thiophene and piperidine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many thiophene derivatives have been reported to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Effects : Compounds with piperidine rings often show significant antibacterial and antifungal properties.
  • Neuropharmacological Effects : Some derivatives may influence neurotransmitter systems, potentially serving as anxiolytics or antidepressants.

The specific mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various receptors and enzymes. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior.

Anticancer Studies

A study evaluating the anticancer potential of thiophene-based compounds found that certain derivatives significantly inhibited the growth of lung cancer cells. The mechanism involved the induction of apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Research has demonstrated that piperidine derivatives exhibit notable antibacterial activity against Gram-positive bacteria. The structural features of this compound may enhance its ability to penetrate bacterial membranes, making it an effective antimicrobial agent .

Neuropharmacological Effects

Thiophene-containing compounds have been explored for their effects on the central nervous system. A study indicated that certain piperidine derivatives could modulate serotonin receptors, suggesting potential applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth in lung cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologicalModulates serotonin receptors

Q & A

Q. Optimization Tips :

  • Catalysts : Pd(PPh₃)₄ for cross-coupling steps improves yield (≥75%) .
  • Solvents : Dichloromethane or DMF enhances solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Thiophene AcylationAlCl₃, CH₂Cl₂, 0°C → RT, 12h6890
Piperidine CouplingEDC, HOBt, DMF, N₂, 24h7595

Basic: How can researchers characterize the molecular structure and confirm purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., thiophene H at δ 7.2–7.5 ppm; piperidine CH₂ at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]⁺ calc. for C₁₁H₁₃NOS: 220.0794) .
  • X-ray Diffraction (XRD) : Resolve crystal structure (e.g., monoclinic system, space group P2₁/c) as in related thiophene-piperidine hybrids .

Q. Purity Assurance :

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm; ≥98% purity threshold .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Screening : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
  • Neuropharmacological Profiling : Radioligand binding assays (e.g., serotonin/dopamine receptors) .

Q. Table 2: Bioactivity Data from Analogous Compounds

CompoundMIC (μg/mL)IC₅₀ (μM, HeLa)Receptor Binding (Ki, nM)
(3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone 3218.55-HT₂A: 120

Advanced: How to design structure-activity relationship (SAR) studies to enhance pharmacological properties?

Methodological Answer:

  • Substituent Variation : Modify thiophene (e.g., 5-Cl, 4-OCH₃) or piperidine (e.g., N-methylation) to assess impacts on bioactivity .
  • Bioisosteric Replacement : Replace thiophene with furan or pyridine to evaluate electronic effects .
  • Pharmacokinetic Optimization : LogP adjustments (e.g., ≤3 via hydroxylation) to improve blood-brain barrier penetration .

Q. Case Study :

  • Methylation at piperidine C3 increased serotonin receptor affinity by 3-fold .

Advanced: What computational methods predict target interactions and binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-HT₂A receptor) .
  • Molecular Dynamics (MD) Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Modeling : CoMFA/CoMSIA to correlate structural features (e.g., electron-withdrawing groups) with activity .

Q. Key Finding :

  • Thiophene’s sulfur atom forms π-S interactions with Tyr370 in 5-HT₂A, critical for binding .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for serum-free conditions .
  • Purity Reassessment : NMR/MS to detect impurities (>2% may skew IC₅₀ values) .
  • Meta-Analysis : Compare datasets using tools like RevMan; heterogeneity testing (I² >50% indicates variability) .

Q. Example :

  • Discrepancies in antimicrobial MICs (16–64 μg/mL) linked to broth cation concentration variations .

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